molecular formula C16H16O3 B5011154 Tris(5-methyl-2-furanyl)methane

Tris(5-methyl-2-furanyl)methane

Cat. No.: B5011154
M. Wt: 256.30 g/mol
InChI Key: VCMZDJRHMVVRPN-UHFFFAOYSA-N
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Description

Tris(5-methyl-2-furanyl)methane is an organic compound characterized by the presence of three 5-methyl-2-furanyl groups attached to a central methane carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-methyl-2-furanyl)methane typically involves the reaction of 5-methyl-2-furanyl derivatives with a suitable methylene donor. One common method is the condensation reaction of 5-methyl-2-furanyl with formaldehyde under acidic conditions, followed by a series of purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: Tris(5-methyl-2-furanyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

Tris(5-methyl-2-furanyl)methane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tris(5-methyl-2-furanyl)methane involves its interaction with specific molecular targets and pathways. The compound’s furan rings can participate in various chemical reactions, influencing biological processes and pathways. For example, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic functions .

Comparison with Similar Compounds

    Bis(5-methyl-2-furyl)methane: Similar structure but with two furan rings instead of three.

    1,1,1-Tris(5-methyl-2-furanyl)ethane: Contains an ethane backbone instead of methane.

    Tris[(trifluoromethyl)sulfonyl]methane: A superacid with different functional groups

Uniqueness: Tris(5-methyl-2-furanyl)methane is unique due to its specific arrangement of three furan rings around a central methane carbon. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[bis(5-methylfuran-2-yl)methyl]-5-methylfuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-4-7-13(17-10)16(14-8-5-11(2)18-14)15-9-6-12(3)19-15/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMZDJRHMVVRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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